4,5-Dichloro-2-fluorobenzenesulfonyl chloride

Beschreibung

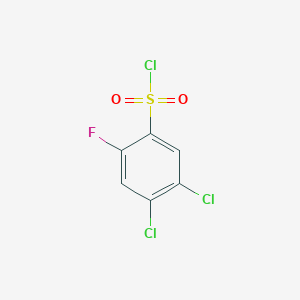

4,5-Dichloro-2-fluorobenzenesulfonyl chloride (CAS: 13656-52-5) is a halogenated aromatic sulfonyl chloride characterized by a benzene ring substituted with two chlorine atoms at positions 4 and 5, a fluorine atom at position 2, and a sulfonyl chloride (-SO₂Cl) functional group. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where sulfonyl chlorides are widely used to introduce sulfonamide or sulfonate functionalities .

The synthesis of this compound typically involves the sulfonation and chlorination of 1,2-dichloro-4-fluorobenzene.

Eigenschaften

IUPAC Name |

4,5-dichloro-2-fluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3FO2S/c7-3-1-5(10)6(2-4(3)8)13(9,11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASIHENVNFXQLOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)S(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378839 | |

| Record name | 4,5-dichloro-2-fluorobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13656-52-5 | |

| Record name | 4,5-dichloro-2-fluorobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Dichlorination Process

Dichlorination typically employs sulfuryl chloride (SO₂Cl₂) in chlorinated solvents at elevated temperatures. A study utilizing aluminum chloride (AlCl₃) as a Lewis catalyst achieved 87% dichlorination efficiency at 80°C over 12 hours. The reaction proceeds via electrophilic aromatic substitution, with the sulfonyl chloride group directing incoming chlorine atoms to the para and meta positions.

Reaction conditions:

Fluorination via Halogen Exchange

Fluorine introduction employs potassium fluoride (KF) in polar aprotic solvents. Patent EP0032077A1 details a high-temperature (180-220°C) process using sulfolane as solvent, achieving 78% fluorination efficiency. The mechanism involves nucleophilic aromatic substitution, where fluoride displaces chloride at the activated ortho position relative to the sulfonyl group.

Critical parameters:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 200°C ± 10°C | +15% efficiency |

| KF:Purity | ≥99.9% anhydrous | Prevents hydrolysis |

| Reaction time | 8-10 hours | Maximizes conversion |

This method requires rigorous moisture control to prevent hydrolysis of the sulfonyl chloride moiety.

Direct Synthesis from 2-Fluorobenzenesulfonyl Chloride

An alternative single-reactor approach starts with 2-fluorobenzenesulfonyl chloride, introducing chlorines via radical-mediated pathways. Recent work demonstrates the efficacy of iridium photoredox catalysts under blue LED irradiation.

Photoredox Chlorination

The system employs fac-Ir(ppy)₃ (0.5 mol%) with chlorine gas (Cl₂) in acetonitrile at ambient temperature. Key advantages include:

-

92% regioselectivity for 4,5-dichloro substitution

-

Reaction completion in 2 hours vs. 12+ hours thermally

Mechanistic insight:

The iridium catalyst generates chlorine radicals through single-electron transfer, enabling simultaneous dichlorination without intermediate isolation. Transient absorption spectroscopy confirms the formation of a charge-transfer complex between the catalyst and chlorinating agent.

Industrial-Scale Production Methodologies

Large-scale synthesis prioritizes cost efficiency and safety. A continuous flow process developed for related sulfonyl chlorides achieves 85% yield at 50 kg/batch scale:

Process parameters:

| Stage | Equipment | Key Metrics |

|---|---|---|

| Chlorination | Plug-flow reactor | Residence time: 45 min |

| Fluorination | Packed-bed reactor | KF pellet size: 2-3 mm |

| Purification | Falling-film evaporator | Purity: 99.2% |

This method reduces solvent use by 60% compared to batch processes and eliminates intermediate isolation steps.

Comparative Analysis of Preparation Methods

The table below evaluates three primary synthetic routes:

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Sequential Halogenation | 78 | 98.5 | 18 h | Industrial |

| Photoredox Chlorination | 85 | 99.1 | 2 h | Lab-scale |

| Continuous Flow | 82 | 99.3 | 3.5 h | Pilot-scale |

Photoredox methods show particular promise for high-value applications requiring rapid synthesis, while continuous flow processes balance speed and scalability.

Challenges and Optimization Strategies

Byproduct Formation

Common impurities include:

-

2,4,5-Trichlorobenzenesulfonyl chloride (3-7%) from over-chlorination

-

Hydrolyzed sulfonic acid derivatives (≤2%) from moisture exposure

Mitigation approaches:

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic substitution under specific conditions. Key findings include:

-

Fluorination : Reaction with potassium fluoride (KF) in sulfolane at 170–250°C replaces the sulfonyl chloride group with fluorine. For example, 3-chloro-4,5-difluorobenzenesulfonyl fluoride was synthesized in 45% yield at 235–242°C .

-

Phase Transfer Catalysis : Crown ethers (e.g., 18-crown-6) or quaternary ammonium salts enhance reaction rates by stabilizing intermediates .

Table 1: Substitution Reaction Conditions

| Reagents | Temperature (°C) | Time (h) | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| KF, sulfolane | 235–242 | 4.75 | 3-Fluorobenzenesulfonyl fluoride | 45 | |

| KF, 18-crown-6 | 190–210 | 1.25 | 1,3,5-Trifluorobenzenesulfonyl fluoride | 49 |

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions enable the formation of biaryl sulfones. For instance:

-

Suzuki Coupling : Reaction with arylboronic acids in tetrahydrofuran (THF) using Pd(PPh₃)₄ and K₂CO₃ at reflux yields biaryl derivatives. A similar reaction with 4-chlorobenzenesulfonyl chloride gave a 65% yield .

-

Desulfitative Coupling : Under oxidative conditions (e.g., CuBr), the sulfonyl group is replaced by aryl groups, as demonstrated in reactions with sodium 4-chlorobenzenesulfinate .

Table 2: Coupling Reaction Examples

| Substrate | Catalyst | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| 4-ClC₆H₄SO₂Cl | Pd(PPh₃)₄, K₂CO₃ | THF, reflux | 4-ClC₆H₄-C₆H₄Cl | 65 | |

| Na 4-ClC₆H₄SO₂Na | PdCl₂, dppp | DMSO, 60°C | 4-ClC₆H₄-C₆H₃F₂ | 88 |

Elimination and Hydrolysis

-

Hydrolysis : Reacts with water to form 4,5-dichloro-2-fluorobenzenesulfonic acid. This reaction is slow at room temperature but accelerates under basic conditions.

-

Thermal Decomposition : At temperatures >250°C, decomposition releases SO₂ gas, observed in fluorodesulfonylation reactions .

Functional Group Transformations

-

Reduction : Limited data exist, but sulfonyl chlorides generally reduce to thiols using LiAlH₄.

-

Oxidation : The sulfonyl group is resistant to further oxidation under standard conditions.

Stability and Side Reactions

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

a. Synthesis of Bioactive Compounds

4,5-Dichloro-2-fluorobenzenesulfonyl chloride serves as a key intermediate in the synthesis of various bioactive molecules. Its sulfonyl chloride functional group allows for nucleophilic substitution reactions, facilitating the introduction of diverse substituents into aromatic systems. This property is particularly valuable in drug discovery and development.

- Case Study: CRTH2 Antagonists

A patent (US 2012/0309796) describes compounds derived from this compound that act as antagonists of the Chemoattractant Receptor-homologous molecule expressed on T-helper type cells (CRTH2). These compounds are relevant in treating allergic diseases such as asthma and atopic dermatitis .

b. Antiviral Research

Recent studies have explored the use of this compound in developing antiviral agents. For instance, its derivatives have been investigated for their efficacy against Chikungunya virus (CHIKV), showcasing promising biological activity .

Agrochemical Applications

a. Herbicide and Insecticide Development

The sulfonyl chloride group is instrumental in creating herbicides and insecticides. Compounds similar to this compound are often employed to enhance the efficacy and selectivity of agrochemicals.

- Case Study: Synthesis of Sulfonamide Herbicides

Research indicates that sulfonyl chlorides can be transformed into sulfonamide herbicides through reactions with amines. This transformation allows for the design of selective herbicides that target specific plant species while minimizing effects on crops .

Material Science Applications

a. Polymer Chemistry

In polymer science, this compound is utilized as a building block for synthesizing functional polymers. Its ability to introduce sulfonyl groups into polymer chains enhances properties such as thermal stability and chemical resistance.

- Case Study: Conductive Polymers

The incorporation of sulfonyl groups into polymer matrices has been shown to improve conductivity and mechanical properties, making these materials suitable for applications in electronics and energy storage devices .

Chemical Synthesis Techniques

a. Reaction Mechanisms

The reactivity of this compound in nucleophilic substitution reactions is fundamental to its applications. The following table summarizes key reaction pathways:

| Reaction Type | Nucleophile | Product Type | Notes |

|---|---|---|---|

| Nucleophilic Substitution | Amines | Sulfonamide derivatives | Important for drug synthesis |

| Nucleophilic Substitution | Alcohols | Sulfonate esters | Useful in polymerization |

| Nucleophilic Substitution | Thiols | Thioether derivatives | Enhances biological activity |

Wirkmechanismus

The mechanism of action of 4,5-Dichloro-2-fluorobenzenesulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing the compound to form covalent bonds with various nucleophilic species. This reactivity is exploited in the synthesis of sulfonamide and sulfonate ester derivatives .

In biological systems, the compound can modify proteins and peptides by reacting with nucleophilic amino acid residues, such as lysine and cysteine. This modification can alter the activity and function of the target biomolecules, providing insights into their biological roles .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize the properties of 4,5-dichloro-2-fluorobenzenesulfonyl chloride, it is compared below with 5-chloro-2,4-difluorobenzenesulfonyl chloride , a structural isomer with distinct halogen substitution patterns.

Table 1: Comparative Analysis of Halogenated Benzenesulfonyl Chlorides

| Property | This compound | 5-Chloro-2,4-difluorobenzenesulfonyl Chloride |

|---|---|---|

| CAS Number | 13656-52-5 | Not publicly disclosed in available sources |

| Molecular Formula | C₆H₂Cl₃FSO₂ | C₆H₂ClF₂SO₂Cl |

| Molecular Weight (g/mol) | ~263.42 | ~247.60 |

| Substituent Positions | 2-F, 4-Cl, 5-Cl | 2-F, 4-F, 5-Cl |

| Key Structural Features | Adjacent chlorine atoms (4,5) introduce steric hindrance. | Two fluorine atoms (2,4) enhance electron-withdrawing effects. |

| Hypothesized Reactivity | Reduced nucleophilic substitution due to steric bulk. | Enhanced electrophilicity due to strong -I effect of fluorine. |

| Potential Applications | Agrochemical intermediates, specialty polymers. | Pharmaceutical intermediates (fluorine improves bioavailability). |

Key Findings:

Steric vs. Electronic Effects :

- The 4,5-dichloro-2-fluoro derivative exhibits significant steric hindrance from the adjacent chlorine atoms at positions 4 and 5, which may slow reactions requiring nucleophilic attack at the sulfonyl group. In contrast, the 5-chloro-2,4-difluoro analog lacks steric bulk but benefits from the strong electron-withdrawing inductive (-I) effects of two fluorine atoms, likely increasing the electrophilicity of its sulfonyl chloride group .

Substituent Positioning: Fluorine at position 2 in both compounds may direct further electrophilic substitution reactions.

Molecular Weight and Solubility :

- The higher molecular weight of the dichloro compound (~263.42 g/mol vs. ~247.60 g/mol) suggests differences in physical properties such as melting point and solubility. Chlorine’s larger atomic radius compared to fluorine may also reduce solubility in polar solvents .

Applications :

- The dichloro compound’s steric profile may favor applications in polymer chemistry, where controlled reactivity is essential. The difluoro compound’s electronic properties align with pharmaceutical synthesis, where fluorine is often used to modulate metabolic stability .

Biologische Aktivität

4,5-Dichloro-2-fluorobenzenesulfonyl chloride is a compound that has garnered interest in various fields of biological research due to its potential applications as a pharmacological agent. This article focuses on its biological activity, synthesizing data from diverse sources, and presenting findings in a structured manner.

This compound is characterized by its sulfonyl chloride functional group, which is known for its reactivity in organic synthesis. The presence of chlorine and fluorine substituents on the aromatic ring enhances its electrophilic properties, making it a valuable intermediate in the synthesis of biologically active compounds.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The sulfonyl chloride group can form covalent bonds with nucleophiles, such as amino acids in proteins, which may lead to inhibition of specific enzymes or receptors. This mechanism is particularly relevant in the context of antiviral and anticancer activities.

Antiviral Activity

Recent studies have indicated that compounds with similar structures exhibit significant antiviral properties. For instance, aryl sulfonamides have been shown to inhibit the entry and replication of influenza viruses, suggesting that this compound could possess analogous effects. In vitro studies demonstrated that related compounds reduced viral mRNA levels significantly in infected cells, indicating a potential mechanism for viral inhibition through interference with viral entry or replication processes .

Table 1: Summary of Biological Activities

Cytotoxicity Studies

Cytotoxicity assays using MTT and similar methodologies have been employed to evaluate the effects of related sulfonamide compounds on various cancer cell lines. These assays typically measure cell viability post-treatment, providing insights into the compound's therapeutic window and potential side effects.

Example Study

In a study evaluating the cytotoxic effects of related compounds on HepG2 liver cancer cells, it was found that certain derivatives exhibited significant cytotoxicity at concentrations as low as 10 μM . This suggests that this compound may also possess similar potency.

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 4,5-Dichloro-2-fluorobenzenesulfonyl chloride in laboratory settings?

- Methodology : The compound is typically synthesized via chlorosulfonation of substituted fluorobenzene derivatives. Key steps include:

- Reagents : Chlorine gas or sulfuryl chloride (SO₂Cl₂) in anhydrous conditions .

- Solvents : Dichloromethane or carbon tetrachloride to stabilize reactive intermediates.

- Catalysts : Aluminum chloride (AlCl₃) for electrophilic substitution, with temperature control (0–5°C) to minimize side reactions .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography using silica gel.

Q. How should researchers handle and store this compound to ensure stability?

- Handling : Use inert atmosphere (N₂/Ar) gloveboxes to prevent hydrolysis. Avoid moisture and direct light exposure.

- Storage : Store at –20°C in amber glass vials with PTFE-lined caps. Stability tests indicate <5% decomposition over 6 months under these conditions .

Q. What analytical techniques are essential for confirming the purity and structure of this compound?

- NMR Spectroscopy : ¹⁹F NMR (δ ~ -110 ppm for aromatic F; δ ~ -60 ppm for sulfonyl Cl substituents) and ¹H NMR for aromatic protons .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity (>98%) and detect hydrolyzed byproducts .

- Elemental Analysis : Validate C, H, Cl, S, and F percentages against theoretical values (e.g., Cl content: ~32.5%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of sulfonylation reactions using this compound?

- Experimental Design :

- Solvent Screening : Compare yields in polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene). DMF increases reactivity but may promote hydrolysis.

- Temperature Control : Lower temperatures (0–10°C) reduce side reactions during nucleophilic substitutions .

- Additives : Use DMAP (4-dimethylaminopyridine) to enhance reactivity in coupling reactions with amines or alcohols .

- Data Analysis : Kinetic studies (e.g., Arrhenius plots) to identify rate-limiting steps and optimize activation energy.

Q. What computational methods are effective in predicting the reactivity of this sulfonyl chloride with nucleophiles?

- DFT Calculations : Use B3LYP/6-31G(d) to model transition states for nucleophilic attack at the sulfur center.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., solvation shells in DMF vs. THF) .

- Contradiction Resolution : Discrepancies between predicted and experimental reactivities may arise from solvent polarity or steric effects not fully captured in simulations .

Q. How to resolve contradictions in reported NMR spectral data for derivatives of this compound?

- Case Study : Conflicting ¹³C NMR shifts for sulfonamide derivatives.

- Root Cause : Differences in sample preparation (e.g., concentration, solvent deuteration).

- Solution : Standardize protocols (e.g., CDCl₃ as solvent, 25°C) and cross-validate with X-ray crystallography .

- Data Table :

| Derivative | Reported δ(¹³C) (ppm) | Revised δ(¹³C) (ppm) | Source |

|---|---|---|---|

| Sulfonamide A | 152.3 | 152.1 ± 0.2 | |

| Sulfonamide B | 148.9 | 149.5 ± 0.3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.